molecular formula C18H22ClN3O2 B4135740 N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride

Cat. No.: B4135740
M. Wt: 347.8 g/mol
InChI Key: NERXBTKDGIMNAU-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride typically involves the reaction of 4-phenoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-2-(1-piperazinyl)ethanamide
  • N-(4-phenoxyphenyl)-2-(1-piperazinyl)propanamide
  • N-(4-phenoxyphenyl)-2-(1-piperazinyl)butanamide

Uniqueness

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride is unique due to its specific structural features, such as the phenoxyphenyl group and the piperazine ring

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16;/h1-9,19H,10-14H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXBTKDGIMNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257853-00-1
Record name 1-Piperazineacetamide, N-(4-phenoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257853-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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